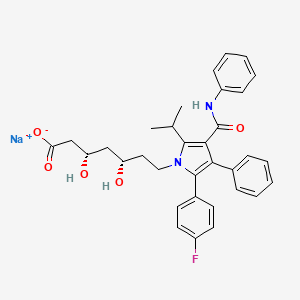

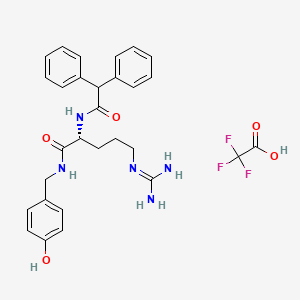

![molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6](/img/structure/B560448.png)

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

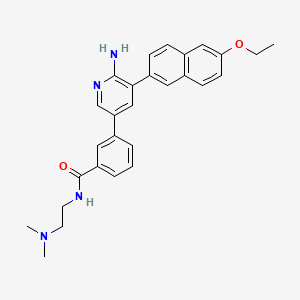

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H10N2O3S . It has a molecular weight of 274.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O3S/c1-8-7-19-12-10 (8)11 (16)15 (18)13 (17)14 (12)9-5-3-2-4-6-9/h2-7,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学的研究の応用

Antimicrobial Activity : A study synthesized derivatives of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which exhibited moderate antimicrobial activity against bacteria such as S. aureus, E. coli, and B. subtilis. One derivative showed higher activity against P. aeruginosa than the reference drug streptomycin (Vlasov et al., 2022).

Synthesis of Nucleosides : Research demonstrated the synthesis of nucleosides using thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showing the compound's potential in creating novel nucleoside analogs (El‐Barbary et al., 1995).

Anti-HIV Activity : A derivative, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, was synthesized and found to have both anti-HIV reverse transcriptase and integrase activity (Tang et al., 2015).

Spectral and Computational Analysis : A study reported the synthesis and analysis of novel derivatives of pyrido[2,3-d]pyrimidine, a related compound, providing insights into their electronic structures and potential reactivity (Ashraf et al., 2019).

Antimicrobial and Antifungal Activities : Mono- and disubstituted derivatives were synthesized and showed good antimicrobial activity against various microbes including Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).

Urease Inhibition : Compounds derived from pyrido[1,2-a]pyrimidine, a structurally similar compound, were synthesized and screened for urease inhibition, showing varying degrees of activity (Rauf et al., 2010).

Aminopeptidase Inhibition : Schiff base complexes derived from pyrimidine-2,4(1H,3H)-dione exhibited inhibitory effects on various aminopeptidases, suggesting potential biological applications (Hueso-Ureña et al., 2003).

Synthesis of Functionalized Derivatives : Various synthetic routes have been explored for creating functionalized derivatives of pyrimidine-2,4(1H,3H)-dione, which are of interest due to their potential biological activities (Osyanin et al., 2014).

特性

IUPAC Name |

3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZQKJXAKNEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

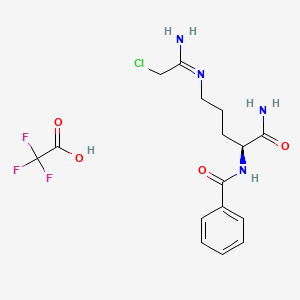

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

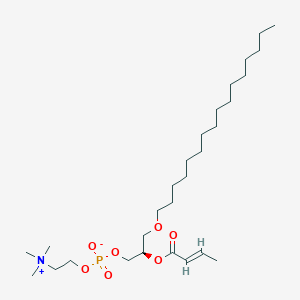

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)

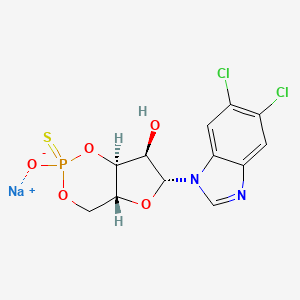

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)